molecular formula C9H16FN B1478340 3a-(fluoromethyl)octahydro-1H-isoindole CAS No. 2098096-53-6

3a-(fluoromethyl)octahydro-1H-isoindole

Cat. No. B1478340
CAS RN: 2098096-53-6
M. Wt: 157.23 g/mol
InChI Key: BKDBMUOIJGQRCE-UHFFFAOYSA-N
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Description

3a-(Fluoromethyl)octahydro-1H-isoindole (also known as FMOC-isoindole) is an important organic compound that is widely used in the synthesis of organic compounds, as well as in scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents. FMOC-isoindole is a versatile compound that can be used as a building block in organic synthesis, as a reagent in organic reactions, and as an intermediate in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Structural Analysis and Synthesis Methods

Crystal Structure : The crystal structure of compounds related to 3a-(fluoromethyl)octahydro-1H-isoindole has been analyzed to understand their conformation and reactivity. For example, in a study of benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate, the octahydro-1H-isoindole ring exhibited a non-planar structure with specific torsion angles, highlighting its three-dimensional conformation (Shang et al., 2012).

Synthesis Approaches : Innovative synthetic methods for creating 3a-(fluoromethyl)octahydro-1H-isoindole derivatives have been developed. A palladium-catalyzed cascade approach was used for the synthesis of 3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-diones from 1,6-dienes and vinyl iodides, showing good functional group tolerance (Cheng et al., 2021).

Chemical Reactivity and Applications

Reactivity Studies : Reactivity of tetracyclic iminium salts derived from the isoindole framework has been studied, showing potential interactions with nucleic acids. These findings suggest applications in drug development and molecular biology (Maas et al., 2004).

Novel Chemical Entities : Research on isoindole derivatives has led to the creation of novel chemical entities with potential pharmacological applications. For instance, the hydroboration of fused azole-isoindole analogues provided a method for constructing B,N-heterocycles, which displayed distinct fluorescent colors and showed potential for further functional applications in materials science and bioimaging (Shi et al., 2016).

Analytical and Physical Chemistry

Analytical Applications : Studies have been conducted on the separation and quantification of octahydro-1h-indole-2-carboxilic acid and its isomers, a compound structurally similar to 3a-(fluoromethyl)octahydro-1H-isoindole, highlighting methods for analyzing and quantifying such compounds in complex mixtures (Vali et al., 2012).

Mechanism of Action

properties

IUPAC Name

7a-(fluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDBMUOIJGQRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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